molecular formula C8H8BF3O3S B1417986 2-Methylthio-5-trifluoromethoxyphenylboronic acid CAS No. 957121-11-8

2-Methylthio-5-trifluoromethoxyphenylboronic acid

Cat. No. B1417986
M. Wt: 252.02 g/mol
InChI Key: RYFVCYILRFDPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthio-5-trifluoromethoxyphenylboronic acid is a specialty product for proteomics research . It has a molecular formula of C8H11BF3O3S and a molecular weight of 252.0 .


Molecular Structure Analysis

The InChI code for 2-Methylthio-5-trifluoromethoxyphenylboronic acid is 1S/C8H8BF3O3S/c1-16-7-3-2-5 (15-8 (10,11)12)4-6 (7)9 (13)14/h2-4,13-14H,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 332.4±52.0 C at 760 mmHg . It is a solid at room temperature and should be stored at 4C under nitrogen .

Scientific Research Applications

Application in Suzuki-Miyaura Coupling Reactions

2-Methylthio-5-trifluoromethoxyphenylboronic acid and related compounds are widely used in Suzuki-Miyaura coupling reactions. For example, research by Hergert et al. (2018) describes the use of a related compound, 5-formyl-2-thiopheneboronic acid, as a building block in the synthesis of various structures through Suzuki-Miyaura coupling reactions. This process highlights the utility of such compounds in facilitating complex chemical transformations (Hergert et al., 2018).

Catalytic Applications

Rao et al. (2014) investigated a complex of 2-(methylthio)aniline with palladium(II), which is closely related to the chemical structure . This complex was found to be an efficient catalyst for Suzuki-Miyaura C-C coupling reactions in water, demonstrating the catalytic potential of related compounds (Rao et al., 2014).

Applications in Solar Cell Technology

The compound and its derivatives have potential applications in solar cell technology. For instance, Rahman et al. (2018) utilized a related organo-sulfur compound in dye-sensitized and quantum-dot sensitized solar cells, indicating the relevance of such compounds in renewable energy technologies (Rahman et al., 2018).

Use in Synthesis of Organic Sensitizers

Organic sensitizers, crucial for solar cell applications, can also be synthesized using related compounds. Kim et al. (2006) engineered organic sensitizers using thiophene derivatives, which highlights the application of related compounds in the development of efficient solar cell materials (Kim et al., 2006).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319 . These indicate that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(15-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFVCYILRFDPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660310
Record name [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthio-5-trifluoromethoxyphenylboronic acid

CAS RN

957121-11-8
Record name [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthio-5-trifluoromethoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Methylthio-5-trifluoromethoxyphenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-Methylthio-5-trifluoromethoxyphenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-Methylthio-5-trifluoromethoxyphenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-Methylthio-5-trifluoromethoxyphenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-Methylthio-5-trifluoromethoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.